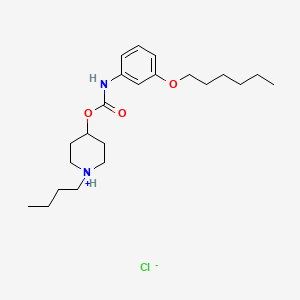
(1-butylpiperidin-1-ium-4-yl) N-(3-hexoxyphenyl)carbamate;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-butylpiperidin-1-ium-4-yl) N-(3-hexoxyphenyl)carbamate;chloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
The synthesis of (1-butylpiperidin-1-ium-4-yl) N-(3-hexoxyphenyl)carbamate;chloride involves several steps. One common synthetic route includes the reaction of 1-butylpiperidine with 3-hexoxyphenyl isocyanate in the presence of a suitable solvent and catalyst. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
(1-butylpiperidin-1-ium-4-yl) N-(3-hexoxyphenyl)carbamate;chloride undergoes various chemical reactions including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding N-oxide derivatives, while reduction may yield the corresponding amine.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. In medicine, it is explored for its potential use in drug development. In industry, it is used in the synthesis of various materials and as a reagent in chemical processes .
Mechanism of Action
The mechanism of action of (1-butylpiperidin-1-ium-4-yl) N-(3-hexoxyphenyl)carbamate;chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in antimicrobial applications, it may disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism .
Comparison with Similar Compounds
(1-butylpiperidin-1-ium-4-yl) N-(3-hexoxyphenyl)carbamate;chloride can be compared with other piperidine derivatives such as piperine, evodiamine, matrine, berberine, and tetrandine. These compounds share a similar piperidine nucleus but differ in their substituents and overall structure. The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical properties .
Properties
CAS No. |
105384-15-4 |
|---|---|
Molecular Formula |
C22H37ClN2O3 |
Molecular Weight |
413.0 g/mol |
IUPAC Name |
(1-butylpiperidin-1-ium-4-yl) N-(3-hexoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C22H36N2O3.ClH/c1-3-5-7-8-17-26-21-11-9-10-19(18-21)23-22(25)27-20-12-15-24(16-13-20)14-6-4-2;/h9-11,18,20H,3-8,12-17H2,1-2H3,(H,23,25);1H |
InChI Key |
SVIURJMMNXLZLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=CC(=C1)NC(=O)OC2CC[NH+](CC2)CCCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid, 7-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-6-nitro-4-oxo-](/img/structure/B13738627.png)

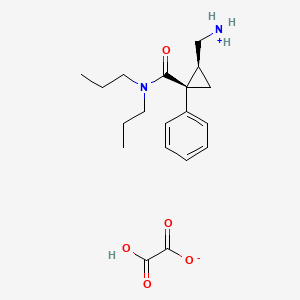

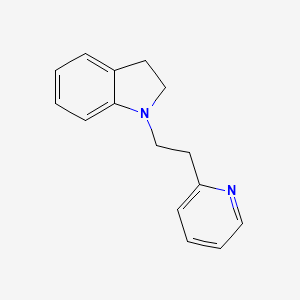
![aziridin-1-yl-[3,5-bis(aziridine-1-carbonyl)phenyl]methanone](/img/structure/B13738672.png)
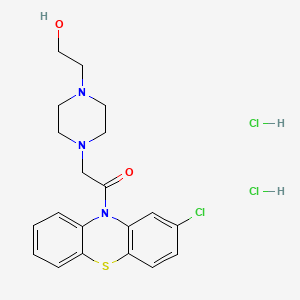
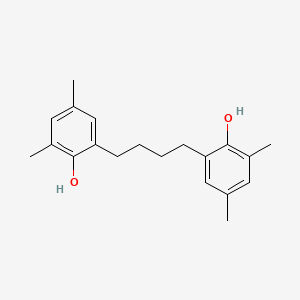

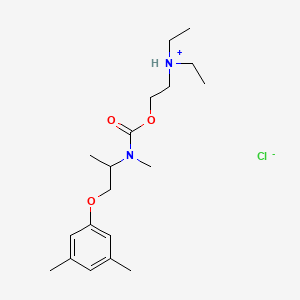
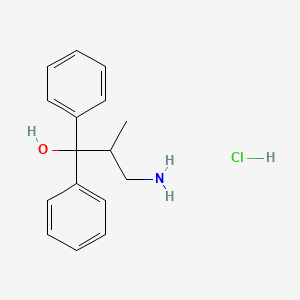

![o-Ethyl o-methyl o-[3-methyl-4-(methylsulfanyl)phenyl] phosphorothioate](/img/structure/B13738722.png)
![Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, ethyl sulfate](/img/structure/B13738725.png)
